N-[3-(aminomethyl)cyclopentyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine
Description
N-[3-(aminomethyl)cyclopentyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core
Properties
IUPAC Name |
N-[3-(aminomethyl)cyclopentyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-9-6-12-13(15-4-5-18(12)17-9)16-11-3-2-10(7-11)8-14/h4-6,10-11H,2-3,7-8,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQRUTVWWBTGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)NC3CCC(C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)cyclopentyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopentylamine derivative, which is then reacted with various reagents to form the pyrazolo[1,5-a]pyrazine core. Key steps include:
Formation of Cyclopentylamine Derivative: Starting from cyclopentanone, the compound undergoes reductive amination to form 3-(aminomethyl)cyclopentylamine.
Cyclization: The cyclopentylamine derivative is then subjected to cyclization with appropriate pyrazole precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)cyclopentyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
N-[3-(aminomethyl)cyclopentyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)cyclopentyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrrolopyrazine derivatives
Uniqueness
N-[3-(aminomethyl)cyclopentyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine is unique due to its specific structural features, such as the cyclopentylamine moiety and the pyrazolo[1,5-a]pyrazine core. These features confer distinct biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
